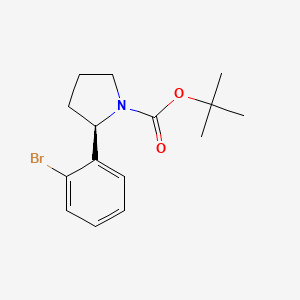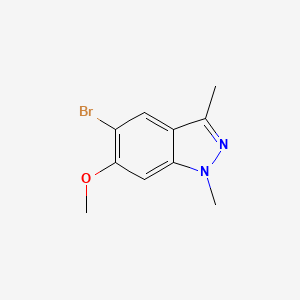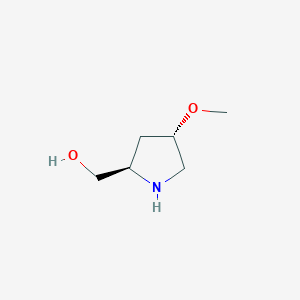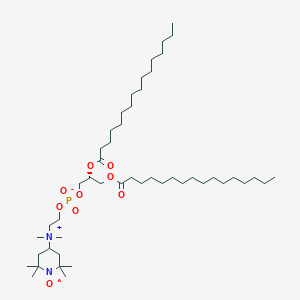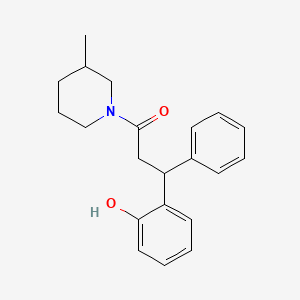
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one is an organic compound that belongs to the class of phenylpropanoids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-hydroxybenzaldehyde, 3-methylpiperidine, and phenylacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 2-hydroxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 3-methylpiperidine under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways to exert its effects, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxy-phenyl)-1-piperidin-1-yl-3-phenyl-propan-1-one: Lacks the methyl group on the piperidine ring.
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-(4-methoxy-phenyl)-propan-1-one: Contains a methoxy group on the phenyl ring.
Uniqueness
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one is unique due to the presence of both hydroxyl and piperidine functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H25NO2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C21H25NO2/c1-16-8-7-13-22(15-16)21(24)14-19(17-9-3-2-4-10-17)18-11-5-6-12-20(18)23/h2-6,9-12,16,19,23H,7-8,13-15H2,1H3 |
Clave InChI |
ZCLNZUPLSYWOBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)

![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)
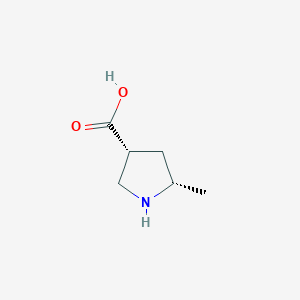

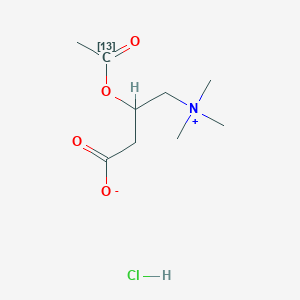
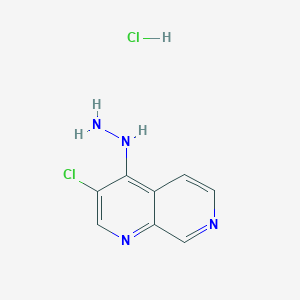
![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)

